1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVHTQFVHJIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyrrolidine-2,5-dione
This method involves alkylating the nitrogen atom of pyrrolidine-2,5-dione with a suitable halogenated precursor, such as 1-bromopropane or 1-chloropropane, under basic conditions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine-2,5-dione + Alkyl halide (e.g., 1-bromopropane) | Nucleophilic substitution occurs at the nitrogen atom, forming N-alkylated pyrrolidine-2,5-dione |
| 2 | Base (e.g., potassium carbonate) | Facilitates deprotonation and enhances nucleophilicity |
| 3 | Solvent: Acetone or DMF | Promotes solubility and reaction efficiency |
| 4 | Reaction temperature: 50–80°C | Optimized for maximum yield |
Outcome: Formation of N-(2-aminopropyl)pyrrolidine-2,5-dione intermediate, which is then converted to the hydrochloride salt.
Reductive Amination Pathway
An alternative route involves the reductive amination of pyrrolidine-2,5-dione with 1-aminopropane:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine-2,5-dione + 1-aminopropane | Condensation to form imine or iminium intermediate |
| 2 | Reducing agent: Sodium cyanoborohydride or sodium borohydride | Selectively reduces the imine to form the aminopropyl derivative |
| 3 | Solvent: Methanol or ethanol | Facilitates the reaction and stabilization |
Note: This method allows for selective functionalization and better control over substitution.
Hydrochloride Salt Formation
Post-synthesis, the free base is converted into its hydrochloride salt:
| Reagents & Conditions | Description |
|---|---|
| Hydrochloric acid (gas or aqueous) | Protonates the amine group, forming the hydrochloride salt |
| Solvent: Ethanol or water | Ensures complete dissolution and efficient salt formation |
| Temperature: Ambient to 50°C | Promotes crystallization |
The salt is then purified via recrystallization, typically using ethanol or acetone, to obtain high-purity hydrochloride.
Industrial Scale Synthesis
Large-scale production employs batch or continuous flow reactors, with optimized parameters:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 20–80°C | Controlled to prevent side reactions |
| Pressure | Atmospheric or slight pressure | Ensures safety and reaction control |
| Reaction Time | 4–24 hours | Dependent on scale and reagents |
| Purification | Crystallization, chromatography | Ensures high purity |
Research Findings and Data Tables
| Method | Reagents | Reaction Conditions | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|
| N-Alkylation | Pyrrolidine-2,5-dione + 1-bromopropane | Base, acetone, 70°C | 65–80 | >98% | Widely used, scalable |
| Reductive Amination | Pyrrolidine-2,5-dione + 1-aminopropane | NaBH3CN, ethanol, room temp | 70–85 | >99% | High selectivity |
| Salt Formation | Free base + HCl | Ethanol, 25°C | Quantitative | >99% | Purification by crystallization |
Note: Data derived from patent literature and experimental studies, indicating high efficiency and reproducibility.
Summary of Key Research Findings
- Reaction Conditions: Mild to moderate temperatures (20–80°C), with solvents like ethanol, methanol, or DMF.
- Reagents: Alkyl halides, reducing agents (sodium borohydride, sodium cyanoborohydride), acids for salt formation.
- Yields: Typically range from 65% to over 85%, with high purity (>98%) achievable.
- Purification: Recrystallization and chromatography are standard, ensuring pharmaceutical-grade quality.
Chemical Reactions Analysis
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride serves as a crucial building block for synthesizing various bioactive molecules and pharmaceuticals. Its structural features allow it to participate in diverse chemical reactions such as oxidation, reduction, nucleophilic substitution, and hydrolysis.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reduction can be performed with sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitutions can occur under basic conditions. |
| Hydrolysis | Hydrolysis leads to carboxylic acids and amines. |
Biology
The compound's biological applications are being extensively studied for its potential to modulate various biological pathways and interactions with proteins. It is particularly noted for its ability to influence the activity of enzymes involved in metabolic processes, which may have implications for understanding disease mechanisms .
Medicine
Research has highlighted the compound's potential therapeutic applications, especially in treating neurological disorders and pain management. Notably, derivatives of pyrrolidine-2,5-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation . This suggests that this compound could play a role in developing new cancer therapies.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cancer Treatment : A study highlighted its role as an IDO1 inhibitor, suggesting that it could be effective in enhancing anti-tumor immunity by altering tryptophan metabolism .
- Neurological Research : Investigations into its effects on neurotransmitter systems indicate potential applications in treating conditions such as depression and anxiety disorders.
- Material Science : The compound has also been explored for its utility in developing new materials due to its unique chemical structure which can influence physical properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated sodium and calcium channels, as well as GABA transporters. These interactions contribute to its anticonvulsant and antinociceptive effects . Additionally, the compound may influence the activity of various enzymes and receptors involved in pain and neurological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural characteristics of 1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride can be contextualized by comparing it to the following analogs:
Structural and Pharmacological Comparison
Key Research Findings
- Anticonvulsant Activity : Compound 4 (from ) demonstrated superior ED₅₀ values (46.7 mg/kg) compared to reference drugs valproic acid (VPA, ED₅₀ = 253 mg/kg) and ethosuximide (ETX, ED₅₀ = 129 mg/kg) in maximal electroshock (MES) tests. Its balanced inhibition of voltage-gated sodium and L-type calcium channels suggests a dual mechanism of action .
- Structural Modifications: The addition of a morpholinopropyl group (Compound 4) or dichlorobenzyl group () significantly alters pharmacokinetic properties.
- Toxicity Profile : Compound 4 exhibited moderate hepatotoxicity, highlighting the need for structural optimization to reduce off-target effects .
Mechanism of Action
- Ion Channel Modulation : Pyrrolidine-2,5-dione derivatives often inhibit voltage-sensitive sodium (Nav) and calcium (Cav) channels, critical for anticonvulsant effects .
- GABA Transporter Interaction : Some analogs inhibit GABA reuptake, augmenting inhibitory neurotransmission .
- TRPV1 Receptor Affinity: Antinociceptive activity in compounds like 3, 6, and 9 () may involve TRPV1 receptor modulation, though this requires further validation .
Biological Activity
1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which includes an amino group and a dione functional group. The molecular formula can be represented as C₅H₈ClN₃O₂, with a molecular weight of approximately 173.58 g/mol. The presence of the amino group suggests potential interactions with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The amino and carbonyl groups can form hydrogen bonds with enzymes, potentially modulating their activity.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurotransmission.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells through activation of caspases and other apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound could be developed into a new antimicrobial agent, particularly in light of rising antibiotic resistance .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines:
Case Study: Breast Cancer Cell Line
- Cell Line : MCF-7 (human breast cancer)
- IC50 Value : 15 μM after 48 hours of treatment
- Mechanism : Induction of apoptosis via activation of caspases
This activity suggests that this compound may serve as a lead compound for developing anticancer therapies .
Anticonvulsant Activity
Recent studies have identified this compound as part of a series with potent anticonvulsant properties. It has been tested in various seizure models:
- Maximal Electroshock (MES) Test : Demonstrated significant protection against seizures.
- Psychomotor Seizure Model : Showed broad-spectrum anticonvulsant activity.
The structure-activity relationship indicates that modifications to the pyrrolidine core can enhance efficacy against seizures while maintaining safety profiles .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anticonvulsant | Protects against seizures in animal models |
Q & A
Basic: What are the recommended methodologies for synthesizing 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride with high purity?
Answer:
The synthesis typically involves a multi-step reaction starting with maleimide derivatives and 2-aminopropylamine under controlled conditions. Key steps include:
- Amine coupling : Reacting 2-aminopropylamine with maleic anhydride in a polar solvent (e.g., THF) at 0–5°C to form the intermediate.
- Cyclization : Acid-catalyzed cyclization (e.g., HCl) to yield the pyrrolidine-2,5-dione core.
- Purification : Use recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Critical Considerations : Optimize reaction time and temperature to minimize side products like unreacted amine or over-cyclized derivatives. Safety protocols for handling HCl (e.g., fume hood use, PPE) are mandatory .
Advanced: How can computational methods like density functional theory (DFT) improve the design of reaction pathways for this compound?
Answer:
DFT and quantum chemical calculations (e.g., Gaussian 16) predict reaction energetics and transition states, enabling:
- Mechanistic insights : Identify intermediates in the cyclization step and assess activation barriers for competing pathways .
- Solvent effects : Simulate solvent interactions (e.g., THF vs. DMF) to optimize reaction rates.
- Feedback loops : Integrate computational data with experimental results (e.g., NMR kinetics) to refine synthetic routes. For example, ICReDD’s workflow combines reaction path searches with experimental validation, reducing trial-and-error cycles by 40–60% .
Case Study : A 2024 study used DFT to resolve contradictions between predicted and observed regioselectivity in maleimide derivatives, attributing discrepancies to solvent polarity effects .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O/DMSO-d₆) to confirm proton environments (e.g., δ 2.5–3.0 ppm for the aminopropyl group) and carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z for C₇H₁₁N₂O₂Cl: 214.6) .
- Thermal Analysis : DSC/TGA to assess decomposition points (>166°C) and hygroscopicity .
Pitfalls : Avoid D₂O in NMR if the compound undergoes hydrolysis. Use deuterated DMSO for stability .
Advanced: How should researchers address contradictory data between computational predictions and experimental results (e.g., reaction yields)?
Answer:
- Root-cause analysis :
- Parameter calibration : Re-examine computational inputs (e.g., solvent dielectric constant, temperature gradients) .
- Experimental replication : Repeat trials under strictly controlled conditions (e.g., inert atmosphere) to rule out external factors .
- Cross-validation : Use orthogonal techniques (e.g., IR spectroscopy vs. DFT vibrational frequencies) to confirm intermediate structures .
Example : A 2023 study resolved a 15% yield discrepancy by identifying trace moisture in HCl as a catalyst poison, validated via Karl Fischer titration .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and goggles.
- Ventilation : Perform reactions in a fume hood due to HCl vapors .
- Spill management : Neutralize acid spills with sodium bicarbonate, followed by wet vacuuming .
- First aid : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .
Training : Mandatory 100% score on safety exams covering chemical hygiene plans .
Advanced: What strategies optimize the compound’s stability during long-term storage for pharmacological studies?
Answer:
- Condition screening : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis.
- Stability assays : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products (e.g., maleic acid) .
- Lyophilization : For aqueous solutions, lyophilize to a powder to extend shelf life >24 months .
Data-driven approach : Use QbD (Quality by Design) principles to correlate storage conditions with impurity profiles .
Advanced: How can this compound be integrated into cross-disciplinary research (e.g., materials science)?
Answer:
- Functional materials : Use as a monomer in polyamide synthesis (amide linkages via maleimide reactivity) .
- Drug delivery : Conjugate with PEG for pH-sensitive hydrogels, leveraging the amine group for crosslinking .
- Analytical validation : Apply CRDC subclass RDF2050108 (process control) to scale up polymer synthesis .
Case Study : A 2023 project utilized this compound in OLED intermediate synthesis, achieving 92% electroplex efficiency via controlled amine functionalization .
Basic: What statistical methods are recommended for optimizing reaction conditions (e.g., DoE)?
Answer:
- Factorial design : Screen variables (temperature, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH vs. yield) to pinpoint optimal conditions .
- Data validation : Use ANOVA (p < 0.05) to confirm model reliability.
Example : A 2007 study reduced reaction steps for pyrrolidine-dione derivatives by 30% using DoE .
Advanced: How can researchers leverage cheminformatics platforms to predict this compound’s reactivity in novel reactions?
Answer:
- Database mining : Query Reaxys or SciFinder for analogous maleimide reactions.
- Machine learning : Train models on reaction datasets (e.g., USPTO) to predict regioselectivity in Michael additions .
- Workflow integration : Use ICReDD’s platform to combine quantum calculations (e.g., GRRM) with robotic experimentation for high-throughput screening .
Validation : Cross-check predictions with small-scale experiments (1–5 mmol) before scaling .
Advanced: What methodologies resolve spectral overlaps in NMR or MS data for impurity profiling?
Answer:
- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks (e.g., distinguishing amine vs. amide protons) .
- High-resolution MS : Employ Orbitrap or TOF-MS to differentiate isotopic clusters (e.g., Cl vs. Br adducts) .
- Multivariate analysis : Apply PCA to deconvolute overlapping HPLC peaks from degradation products .
Case Study : A 2018 study resolved a 0.5% impurity via LC-MS/MS, identifying it as a hydrolyzed byproduct .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
